molecular formula C22H21NO B4038333 N-(diphenylmethyl)-2-phenylpropanamide

N-(diphenylmethyl)-2-phenylpropanamide

Cat. No.: B4038333
M. Wt: 315.4 g/mol
InChI Key: APCDYFKOPDZAGH-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-2-phenylpropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with a diphenylmethyl group at the nitrogen atom and a phenyl group at the C2 position.

Properties

IUPAC Name

N-benzhydryl-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)22(24)23-21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCDYFKOPDZAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-phenylpropanamide typically involves the reaction of diphenylmethylamine with 2-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, higher efficiency, and improved safety compared to traditional batch reactors. The use of microreactors, which provide a large surface area-to-volume ratio, allows for rapid heat transfer and efficient mixing, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

N-(diphenylmethyl)-2-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

Key analogs :

  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ():
    • Structural difference : Replaces the diphenylmethyl group with a 2,2-diphenylethyl chain and introduces a 6-methoxynaphthyl moiety at the C2 position.
    • Properties : Enhanced lipophilicity due to the naphthyl group; improved thermal stability (melting point >150°C).
    • Synthesis : Prepared via DCC-mediated coupling of 2,2-diphenylethan-1-amine with naproxen, achieving high yields (>80%) .
  • N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine ():
    • Structural difference : Incorporates a 3-chlorophenyl substituent on the diphenylmethyl group and replaces the propanamide backbone with a thiazole ring.
    • Properties : Lower solubility in polar solvents due to aromatic chlorination; moderate bioactivity in antiallergic screens .
Modifications at the C2 Position of Propanamide

Key analogs :

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide (): Structural difference: Substitutes the C2 phenyl group with a 2-fluoro-biphenyl system.
  • N-(Tert-butyl)-2-phenylpropanamide ():
    • Structural difference : Replaces the diphenylmethyl group with a tert-butyl moiety.
    • Properties : Reduced steric hindrance compared to diphenylmethyl analogs; improved crystallinity (melting point ~120°C) .
Bioactive Derivatives with Heterocyclic Appendages

Key analogs :

  • N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine ():
    • Structural difference : Integrates a trifluoromethylphenyl group and a thiazole ring.
    • Properties : High metabolic stability (t1/2 >6 hours in vitro); potent GPR88 agonist activity (EC50 = 12 nM) .
  • N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine ():
    • Structural difference : Features a benzothiazole ring and 2-chlorophenyl substitution.
    • Properties : Moderate cytotoxicity (IC50 = 8 µM in cancer cell lines); confirmed via HRMS and ¹H NMR .

Data Table: Comparative Analysis of Key Analogs

Compound Name Molecular Formula Key Substituents Melting Point (°C) Bioactivity/Properties Reference ID
N-(Diphenylmethyl)-2-phenylpropanamide C22H21NO Diphenylmethyl, Phenyl N/A Theoretical model only -
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthyl)propanamide C29H27NO2 2,2-Diphenylethyl, 6-Methoxynaphthyl >150 High thermal stability
2-(2-Fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide C24H22FNO 2-Fluoro-biphenyl, 1-Phenylpropan-2-yl N/A UV-active hybrid molecule
N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine C20H16ClN3S 3-Chlorophenyl, Thiazole 156.3 Antiallergic activity
N-(Tert-butyl)-2-phenylpropanamide C13H19NO Tert-butyl ~120 Improved crystallinity

Research Findings and Implications

  • Synthetic Flexibility : The diphenylmethyl and propanamide moieties allow modular synthesis with diverse substituents, enabling optimization of pharmacokinetic properties (e.g., solubility, bioavailability) .
  • Bioactivity Correlations : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding in antiallergic and anticancer analogs, while bulky aromatic groups improve membrane permeability .
  • Limitations : Direct data on this compound remain scarce, necessitating further experimental validation of its physicochemical and biological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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